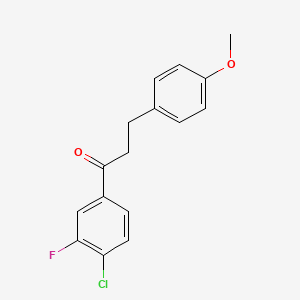

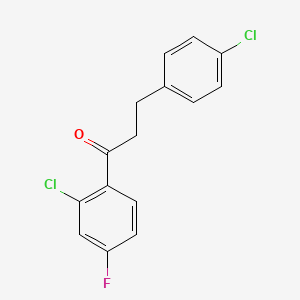

2'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone is a halogenated propiophenone derivative. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar halogenated phenolic compounds and their chemical properties. For instance, the reactivity of halogenated phenols under various conditions can be inferred from the electrophilic amination of 4-fluorophenol, which involves the removal of the fluorine atom . Additionally, the crystal structure of a related compound, anti-3′,4′-difluoro-2-hydroxyiminopropiophenone, provides information on the molecular arrangement and intermolecular interactions that could be relevant to the compound .

Synthesis Analysis

The synthesis of halogenated propiophenones like 2'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone is not explicitly detailed in the provided papers. However, the organotin esterification of related compounds suggests that halogenated phenolic compounds can be modified through various synthetic routes, potentially including esterification, amination, and other substitution reactions . The synthesis of such compounds would likely involve careful control of reaction conditions to ensure the selective introduction or removal of halogen atoms.

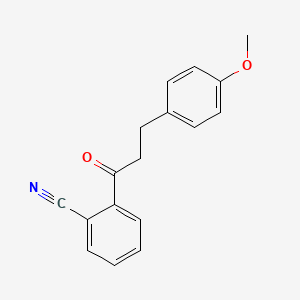

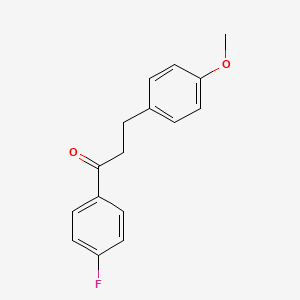

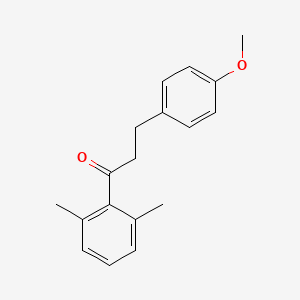

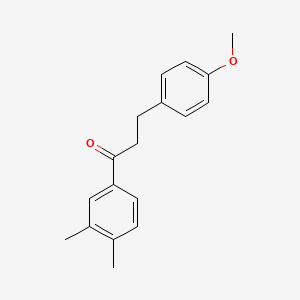

Molecular Structure Analysis

The molecular structure of halogenated propiophenones can be complex, as indicated by the detailed analysis of the crystal and molecular structure of anti-3′,4′-difluoro-2-hydroxyiminopropiophenone . The arrangement of the functional groups and the overall molecular geometry can significantly influence the compound's biological activity and physical properties. The provided papers suggest that X-ray crystallography is a valuable tool for determining the precise molecular structure of such compounds.

Chemical Reactions Analysis

The chemical reactivity of halogenated phenolic compounds is highlighted in the electrophilic amination of 4-fluorophenol, which demonstrates the potential for halogen exchange reactions . The presence of halogen atoms can also influence the formation of hydrogen bonds and other non-covalent interactions, as seen in the crystal structures of 2-chlorophenol and 4-fluorophenol under various conditions . These interactions are crucial for understanding the reactivity and stability of halogenated propiophenones.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated propiophenones are determined by their molecular structure and the nature of their halogen substituents. For example, the use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane in quantitative 31P NMR analysis suggests that halogenated phenolic compounds can be analyzed using NMR spectroscopy to understand their hydroxyl group environments . The crystallographic data provided for related compounds indicate that halogen atoms can significantly affect the compound's crystalline structure and, consequently, its melting point, solubility, and other physical properties .

Wissenschaftliche Forschungsanwendungen

Molecular and Chemical Studies

- The compound 2'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone has been used in the synthesis and analysis of molecular geometry and chemical reactivity studies. For instance, Satheeshkumar et al. (2017) synthesized compounds from similar benzophenones, analyzing their molecular structures and reactivity using spectroscopic methods and quantum chemical studies (Satheeshkumar et al., 2017).

Crystal Structure Analysis

- Oswald et al. (2005) conducted studies on the crystal structures of similar fluorophenols and chlorophenols, providing insights into the molecular arrangements and interactions at various temperatures and pressures (Oswald et al., 2005).

Electrophilic Amination Studies

- Bombek et al. (2004) explored the electrophilic amination of similar fluorophenols, investigating the chemical processes involved in substituting fluorine atoms with other groups (Bombek et al., 2004).

Studies on Chemical Stability and Interactions

- Jasinski et al. (2009) examined compounds like 2'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone for their chemical stability and intermolecular interactions, contributing to the understanding of their physical properties (Jasinski et al., 2009).

Biocatalysis and Biochemical Reactions

- 이해룡 et al. (2011) utilized a compound structurally related to 2'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone in biocatalytic reactions, demonstrating its potential in biochemical processes (이해룡 et al., 2011).

Environmental and Pollutant Degradation Studies

- Goskonda et al. (2002) investigated the sonochemical degradation of chloro and fluoro phenols, shedding light on the environmental fate and degradation pathways of similar compounds (Goskonda et al., 2002).

Eigenschaften

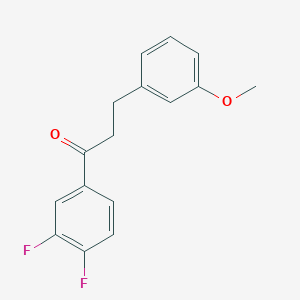

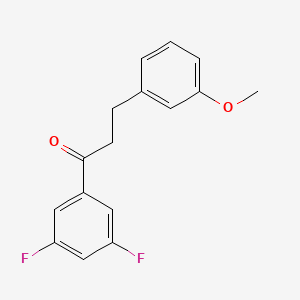

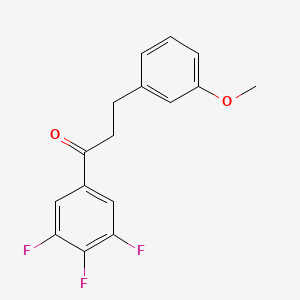

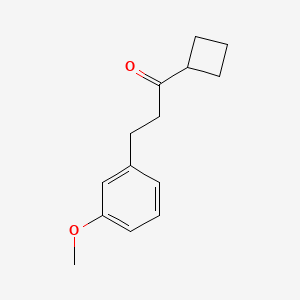

IUPAC Name |

1-(2-chloro-4-fluorophenyl)-3-(4-chlorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2FO/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(18)9-14(13)17/h1-2,4-7,9H,3,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOZLZWLSNTZFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)F)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644491 |

Source

|

| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone | |

CAS RN |

898788-33-5 |

Source

|

| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.